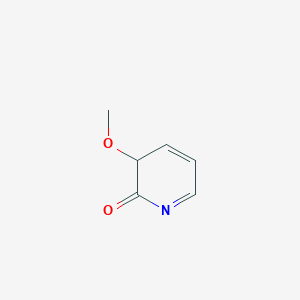

3-Methoxypyridin-2(3H)-one

Description

Historical Context and Significance in Heterocyclic Chemistry

The study of pyridinones, the parent class of 3-Methoxypyridin-2(3H)-one, has a rich history rooted in the development of heterocyclic chemistry. Pyridinone derivatives are recognized as privileged scaffolds in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. frontiersin.orgrsc.org Their significance stems from their ability to act as both hydrogen bond donors and acceptors, a crucial feature for interacting with biological targets. frontiersin.org

The development of synthetic methodologies for 2-pyridones has been a continuous area of interest, driven by the discovery of numerous natural products and synthetic molecules with potent pharmacological activities containing this core structure. sci-hub.sehilarispublisher.com These activities span a wide range, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. frontiersin.orgnih.gov The introduction of a methoxy (B1213986) group at the 3-position, as in this compound, modulates the electronic and steric properties of the pyridone ring, influencing its reactivity and biological interactions. The synthesis of 3-alkoxy-2-pyridones has been explored through various routes, often as part of broader studies on the functionalization of the pyridone scaffold. mdpi.com

Intrinsic Structural Features and Tautomerism Considerations

The structure of this compound, with the molecular formula C₆H₇NO₂, presents interesting characteristics. The presence of both a carbonyl group and a methoxy group on the pyridone ring makes it a versatile building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in water, ethanol (B145695), and other organic solvents. ontosight.ai |

A key aspect of pyridinone chemistry is the phenomenon of tautomerism. tgc.ac.in Tautomers are isomers of a compound which can readily interconvert by a chemical reaction. wikipedia.org In the case of this compound, it can exist in equilibrium with its tautomeric form, 2-hydroxy-3-methoxypyridine. This lactam-lactim tautomerism is a critical consideration in understanding its reactivity and biological activity.

The equilibrium between the two tautomers can be influenced by factors such as the solvent, temperature, and the presence of other functional groups on the ring. Spectroscopic methods, such as NMR and UV-Vis, are often employed to study this tautomeric equilibrium. researchgate.net While the pyridone (lactam) form is generally predominant for unsubstituted 2-hydroxypyridines, the position of the equilibrium for substituted derivatives like this compound is a subject of specific investigation.

Overview of Contemporary Research Domains and Scholarly Contributions

Research involving this compound and its derivatives is primarily situated within the domain of medicinal chemistry and organic synthesis. The compound serves as a valuable intermediate in the preparation of more complex molecules with potential therapeutic applications. ontosight.ai

Pharmaceutical Research: Studies have indicated that this compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ai This has spurred interest in its use as a scaffold for the development of new therapeutic agents. The pyridone core is a key component in several FDA-approved drugs, highlighting the therapeutic potential of this class of compounds. rsc.org For instance, pyridone derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function. uni-wuerzburg.de

Organic Synthesis: In the realm of synthetic chemistry, this compound is a useful synthon. The functional groups on the ring allow for a variety of chemical modifications, enabling the construction of diverse molecular architectures. Synthetic strategies for 2-pyridones are continually being developed, including multicomponent reactions and microwave-assisted synthesis, to improve efficiency and access to novel derivatives. mdpi.comorganic-chemistry.org The synthesis of 3-alkoxy-2-pyridones, in particular, has been a focus of research to create libraries of compounds for biological screening.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its importance is evident from its role as a building block and a lead structure in the broader context of pyridone chemistry. Future research will likely continue to explore the synthetic utility and biological potential of this intriguing heterocyclic compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

916792-39-7 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

3-methoxy-3H-pyridin-2-one |

InChI |

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-5H,1H3 |

InChI Key |

JFBATLMFYNXHGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1C=CC=NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 3 Methoxypyridin 2 3h One and Its Derivatives

De Novo Synthesis Approaches

The construction of the 3-methoxypyridin-2(3H)-one scaffold from acyclic or simple cyclic precursors involves several key strategies, including multicomponent reactions, various cyclization techniques, and metal-catalyzed processes.

Multicomponent Reactions for Pyridinone Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are valued for their operational simplicity and high convergence, making them a powerful tool for creating complex molecules like pyridinone derivatives. nih.govresearchgate.net

One notable MCR approach involves a two-step process starting with the reaction of alkoxyallenes, nitriles, and carboxylic acids to produce β-methoxy-β-ketoenamides. nih.gov These intermediates then undergo a subsequent cyclocondensation to form highly functionalized 4-hydroxypyridine (B47283) derivatives, which are tautomeric forms of pyridones. nih.gov This method is versatile, accommodating a wide range of substrates and yielding enantiopure pyridines. nih.gov Another example is the one-pot, three-component synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenol, which can be catalyzed by a solid base like hydrotalcite. growingscience.com

A flexible six-component reaction has also been developed to access dihydropyridin-2-one cores. acs.org This process combines a four-component reaction leading to an isonitrile-functionalized dihydropyridinone with a subsequent three-component Passerini reaction, allowing for substitution at six different positions. acs.org

Table 1: Examples of Multicomponent Reactions for Pyridinone Synthesis

| Reaction Type | Reactants | Key Features | Product Type |

|---|---|---|---|

| Two-step MCR/Cyclocondensation | Alkoxyallenes, Nitriles, Carboxylic Acids | Forms β-methoxy-β-ketoenamides as intermediates; allows for enantiopure products. nih.gov | 4-Hydroxypyridines nih.gov |

| One-pot Three-Component | Aldehydes, Malononitrile, Thiophenol | Catalyzed by a solid base; operationally simple. growingscience.com | Highly substituted pyridines growingscience.com |

| Six-Component Reaction | Combines a 4-component and a 3-component (Passerini) reaction | Highly flexible, allowing for diverse substitutions on a dihydropyridinone core. acs.org | Dihydropyridin-2-one based depsipeptides acs.org |

Cyclization Reactions in Pyridinone Core Construction

Cyclization reactions are fundamental to the formation of the pyridinone ring. Various strategies have been developed that leverage different precursors and reaction mechanisms.

A tandem Knoevenagel condensation followed by a 6π-electrocyclization of 1-oxatrienes provides a pathway to highly substituted pyranopyridones. acs.org This method can achieve high diastereoselectivity, which is influenced by the reversibility of the electrocyclization step under thermodynamic control. acs.org Another approach involves the intramolecular annulation of a ketone with a nitrile, which can be formed via an SNAr reaction of a 2-chlorobenzonitrile (B47944) with a β-ketoester. sci-hub.se

The Guareschi-Thorpe condensation is a classic method that constructs the pyridone ring from cyanoacetamide and 1,3-diketones. nih.gov More modern tactics include the hydrolysis of a bicyclic pyridinium (B92312) salt intermediate or an intramolecular Mitsunobu reaction to create bicyclic pyridone scaffolds. nih.gov Additionally, pyridinium 1,4-zwitterions serve as versatile building blocks in various cyclization reactions to construct heterocyclic systems. mdpi.com

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers efficient and selective methods for synthesizing pyridone derivatives. These reactions often proceed under mild conditions with high functional group tolerance.

A Pd-catalyzed three-component chemospecific allylic substitution cascade has been developed to produce N-carbonylmethylene-2-pyridone derivatives with yields up to 98%. sioc-journal.cn This method involves the in situ generation of an N-substituted intermediate from a 2-hydroxypyridine (B17775) and a primary α-bromocarbonyl compound, which then reacts with an electrophile. sioc-journal.cn Notably, this process shows excellent chemoselectivity, with no O-alkylated by-products observed. sioc-journal.cn

Another strategy is the palladium-catalyzed one-pot rearrangement and arylation of 2-allyloxypyridine (B1265830) with aryl iodides. acs.org This reaction provides a novel route to N-substituted 2-pyridones. The rearrangement of 2-allyloxypyridine to N-allyl-2-pyridone can be catalyzed by both Pd(0) and Pd(II) complexes, proceeding through different mechanisms. acs.org

Furthermore, palladium(II)-catalyzed C-H activation has been utilized for the late-stage functionalization of pyridone scaffolds. tcgls.com Using 3-amino-1-methyl-1H-pyridin-2-one as a bidentate directing group, this method enables the coupling of methyl, aryl, and heteroaryl iodides at the β- and γ-positions of the pyridone ring. tcgls.com

Table 2: Overview of Palladium-Catalyzed Routes to Pyridones

| Catalytic Strategy | Substrates | Key Features | Reference |

|---|---|---|---|

| Three-Component Allylic Substitution Cascade | 2-Hydroxypyridines, α-bromocarbonyl compounds, electrophiles | High yields (up to 98%), excellent N-selectivity, no O-alkylation. sioc-journal.cn | sioc-journal.cn |

| Rearrangement/Arylation | 2-Allyloxypyridine, Aryl iodides | One-pot procedure, catalyzed by both Pd(0) and Pd(II). acs.org | acs.org |

| C-H Arylation and Methylation | 3-Amino-1-methyl-1H-pyridin-2-one, Iodides | Employs a bidentate directing group for late-stage functionalization. tcgls.com | tcgls.com |

| Coupling of β-iodoalanine | β-iodoalanine, phosphonomethyl 4-pyridone triflate | Key step in the synthesis of a pyridone-based phosphotyrosine mimetic. nih.gov | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles onto an aromatic ring, particularly one that is electron-deficient or contains a good leaving group. masterorganicchemistry.com This strategy is effective for the synthesis of 3-methoxypyridin-2(1H)-one and its derivatives.

A significant example is the nucleophilic amination of 3-methoxypyridine (B1141550). ntu.edu.sg The reaction of 3-methoxypyridine with various amines in the presence of a sodium hydride-lithium iodide (NaH-LiI) system allows for the substitution of the methoxy (B1213986) group at the C3 position. ntu.edu.sgnih.gov This method is notable as SNAr reactions on pyridines typically occur at the C2 and C4 positions. ntu.edu.sg The displacement from the unactivated 3-position suggests a concerted SNAr pathway. nih.gov

The synthesis of N-heterocyclic carbene (NHC)-pyridone ligands also utilizes SNAr. chemrxiv.org This involves the reaction of N-arylimidazoles with 6-chloro-2-hydroxypyridine, where the chloride is displaced by the imidazole (B134444) nitrogen. chemrxiv.org Similarly, 2-pyridones can be synthesized from 2-thiopyridines, where the thiol group acts as a template and is later displaced. scispace.com

Hydrotalcite-Catalyzed Synthesis Protocols

Hydrotalcites, which are layered double hydroxides, serve as effective and reusable solid base catalysts in organic synthesis. growingscience.comorientjchem.org Their catalytic activity is linked to their basic properties, which can be tuned by altering their composition. growingscience.com

A notable application is the synthesis of N-substituted 4-(4-chlorophenethyl)-3-methoxypyridin-2(1H)-ones, which has been achieved using a hydrotalcite catalyst. Hydrotalcites have also been employed in the one-pot multicomponent synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenol. growingscience.com In this reaction, the basic sites of the hydrotalcite abstract an acidic proton from malononitrile, initiating the reaction cascade. growingscience.com The catalyst can be reused for multiple runs without a significant loss of activity. growingscience.com

Furthermore, nickel supported on hydrotalcite (Ni/HT) has been used to synthesize pyridine (B92270) derivatives from ammonium (B1175870) carbonate and ethanol (B145695). researchgate.net This system utilizes a dual functionality: the nickel sites catalyze the oxidation of ethanol to acetaldehyde, and the basic sites on the hydrotalcite facilitate the subsequent bond-forming and cyclization reactions. researchgate.net

Functionalization of Existing Pyridine and Pyridinone Scaffolds

Modifying an already-formed pyridine or pyridone ring is a common strategy to introduce diverse functionalities. This approach includes C-H functionalization and enzymatic transformations.

Direct C-H functionalization of the 2-pyridone core is a powerful technique for creating substituted derivatives. researchgate.net These reactions, often catalyzed by transition metals, allow for the selective introduction of functional groups at various positions (C-3, C-4, and C-5) of the pyridone ring. researchgate.net For instance, palladium-catalyzed C-H activation can achieve arylation and methylation. tcgls.com The introduction of a nitro group onto the pyridone scaffold can also activate the ring, facilitating subsequent reactions with nucleophiles or participation in Diels-Alder reactions. mdpi.com

Biocatalysis offers a green and highly selective alternative for functionalization. Whole cells of Burkholderia sp. MAK1 have been shown to be effective biocatalysts for the oxyfunctionalization of various pyridine derivatives. nih.govresearchgate.net These cells can regioselectively hydroxylate different pyridin-2-amines and pyridin-2-ones at the 5-position. nih.gov Specifically, they can convert 3-methoxypyridin-2-amine into its 5-hydroxy derivative. researchgate.net The same organism is also capable of converting several methylpyridines and pyrazines into their corresponding N-oxides. nih.gov

The synthesis of complex molecules can also begin with the functionalization of a simpler pyridine. For example, the preparation of certain gamma-secretase modulators starts with the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to install a methoxy group, followed by further transformations. nih.gov

N-Alkylation and N-Derivatization Reactions

The nitrogen atom of the pyridone ring is a common site for derivatization. N-alkylation reactions introduce alkyl chains, which can bear additional functional groups, thereby expanding the molecular complexity. A prevalent method for the N-alkylation of 3-methoxypyridin-2-one involves its reaction with alkyl halides or mesylates in the presence of a base.

For instance, the synthesis of 1-(2-Azidoethyl)-3-methoxypyridin-2-one and 1-(5-azidopentyl)-3-methoxypyridin-2-one has been successfully achieved. nih.gov In these preparations, 3-methoxypyridin-2-one is treated with the corresponding azidoalkyl mesylate or another suitable electrophile. nih.gov The reaction is typically performed under reflux conditions in a solvent system like a tetrahydrofuran (B95107) (THF) and methanol (B129727) mixture with potassium carbonate (K₂CO₃) serving as the base. nih.gov

A significant challenge in the alkylation of pyridones is controlling the regioselectivity between N-alkylation and O-alkylation. The choice of solvent and base can influence this outcome. Protic solvents, such as alcohols, have been found to promote good N/O-alkylation selectivity. google.com The electronic properties of the pyridone ring also play a critical role; electron-withdrawing groups on the ring tend to favor N-alkylation, whereas aryl-substituted pyridones may preferentially undergo O-alkylation. researchgate.net In some cases, specific N-alkylation of hydroxypyridines can be achieved under catalyst- and base-free conditions by reacting them directly with organohalides. researchgate.net This method's high N-selectivity is attributed to the HX-facilitated conversion of any initially formed pyridyl ether intermediate back to the 2-pyridone product. researchgate.net

| Reactant | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Methoxypyridin-2-one | 5-Azidopentyl methanesulfonate (B1217627) | K₂CO₃, THF:MeOH (2:1), 80°C | 1-(5-Azidopentyl)-3-methoxypyridin-2-one | nih.gov |

| 4-Bromo-5-methoxypyridin-2(1H)-one | tert-Butyl 2-bromobutanoate | Base, Acetone/Alcohol (1:4), 20°C | tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)butanoate | google.com |

Regioselective Functionalization of Methoxy-substituted Pyridine Rings

The substituents on the pyridine ring, including the methoxy group, direct the position of further functionalization. Deprotometalation is a powerful strategy for regioselective C-H bond activation. The use of a mixed lithium-zinc base (e.g., from ZnCl₂·TMEDA and LiTMP) has been shown to effectively functionalize methoxypyridines. researchgate.net For 3-methoxypyridine, this method leads to deprotonation and subsequent functionalization (e.g., iodination) selectively at the C4 position. researchgate.net This regioselectivity can be rationalized by the computed C-H acidity of the substrate. researchgate.net

Another approach is the directed ortho-metallation (DoM) reaction, where an existing functional group directs a metalating agent to a specific adjacent position. For example, 2-chloro-6-methoxypyridine (B123196) can be lithiated with lithium diisopropylamide (LDA) and then treated with triisopropylborate to install a boronic acid group regioselectively at the C3 position. dergipark.org.tr

Furthermore, palladium-catalyzed oxidative C-H functionalization offers a method for the selective introduction of new bonds. In N-protected 2-pyridones, olefination typically occurs at the C5 position. However, the introduction of substituents at the C4 or C6 positions can switch the reaction's site selectivity to the C3 position, demonstrating substrate-controlled regioselectivity. snnu.edu.cn

Suzuki Cross-Coupling Reactions for Aryl and Heteroaryl Moiety Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, widely used to form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. wikipedia.org This reaction is instrumental in introducing aryl and heteroaryl moieties onto the this compound scaffold.

To perform a Suzuki coupling, the pyridone ring must first be functionalized with a suitable leaving group, such as a bromine, iodine, or triflate. For example, 5-bromo-substituted pyridin-3-amine derivatives undergo palladium-catalyzed Suzuki reactions with various arylboronic acids. nih.gov These reactions are typically carried out using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) in a dioxane/water solvent system. nih.gov

Similarly, 3,5-diiodo-4-methoxypyridin-2-one has been shown to undergo selective Suzuki coupling at the C5 position, leaving the C3 iodide available for subsequent transformations. acs.org The versatility of the Suzuki reaction is further highlighted by its use with pyridinylboronic acids as the coupling partner. For instance, 6-chloro-2-methoxypyridin-3-ylboronic acid can be coupled with various heteroaryl halides to synthesize new heterobiaryl compounds. dergipark.org.tr The reaction conditions are generally mild, tolerating a wide variety of functional groups. wikipedia.orgnih.gov

| Pyridine Substrate | Boron Reagent | Catalyst/Base | Solvent | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / Water | nih.gov |

| Heteroaryl halides | 6-Chloro-2-methoxypyridin-3-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME / Water | dergipark.org.tr |

| 3,5-Diiodo-4-methoxypyridin-2-one | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Toluene (B28343) / EtOH / H₂O | acs.org |

Copper(I)-Catalyzed Huisgen Cycloaddition Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and regioselective reaction for synthesizing 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction has been effectively applied to derivatives of this compound. The strategy involves the N-alkylation of the pyridone with a linker containing a terminal azide (B81097) group, as described in section 2.2.1. nih.gov

The resulting azido-pyridone derivative is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov The catalyst can be a Cu(I) salt, such as copper(I) iodide (CuI), or generated in situ from a Cu(II) salt (like copper(II) sulfate) with a reducing agent (like sodium ascorbate). nih.govwikipedia.orgorganic-chemistry.org For example, 1-(azidoalkyl)-3-methoxypyridin-2-one derivatives are reacted with substituted phenylacetylenes using CuI and a base like diisopropylethylamine (DIPEA) in a dimethyl sulfoxide (B87167) (DMSO) and THF solvent mixture. nih.gov This reaction proceeds with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole product, which serves as a linker to introduce a new aryl moiety. nih.govorganic-chemistry.org The mild conditions and high functional group tolerance make CuAAC a powerful tool for derivatization. organic-chemistry.orgnih.gov

Heck-Cross Coupling Reactions in Pyridone Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net A related and powerful variant is the oxidative Heck reaction (or Fujiwara reaction), which couples arenes directly with alkenes via C-H activation. snnu.edu.cn

This strategy has been applied to the selective olefination of N-protected 2-pyridones. snnu.edu.cn The reaction typically uses a palladium catalyst, and the regioselectivity is controlled by the substitution pattern on the pyridone ring. For simple N-protected pyridones, the reaction selectively occurs at the C5 position. snnu.edu.cn However, if the C5 position is blocked, or if substituents are present at the C4 or C6 positions, the olefination can be directed to the C3 position. snnu.edu.cn This allows for the controlled introduction of alkenyl groups at specific sites on the pyridone core. Importantly, this C-H functionalization strategy can be performed on brominated pyridones without affecting the C-Br bond, preserving it as a handle for subsequent cross-coupling reactions like the Suzuki coupling. snnu.edu.cn

Protecting Group Strategies and Deprotection Methodologies

The synthesis of complex molecules often requires the use of protecting groups to temporarily mask reactive functional groups. organic-chemistry.org In the context of this compound derivatives, the methoxy group itself can be considered a protecting group for the 3-hydroxy functionality.

O-Methyl Deprotection Protocols

The cleavage of the O-methyl ether to reveal the free 3-hydroxypyridin-2-one (B1229133) is a crucial final step in many synthetic sequences. Several reagents are available for this demethylation.

A common and effective method is the use of boron tribromide (BBr₃) in a solvent like dichloromethane (B109758) (DCM). This protocol has been successfully used to deprotect the O-methyl group on complex triazole-containing derivatives of 3-methoxypyridin-2-one. nih.gov

Alternative deprotection conditions have also been developed. For related methoxypyridine derivatives, a mixture of methionine and methanesulfonic acid (MsOH) has been shown to effectively remove the methyl group. jst.go.jp Another strong Lewis acid, aluminum trichloride (B1173362) (AlCl₃), has also been employed for this purpose. jst.go.jp The choice of deprotection agent often depends on the other functional groups present in the molecule to ensure compatibility and avoid undesired side reactions. organic-chemistry.org

| Compound Name | Chemical Structure/Formula |

|---|---|

| This compound | C₆H₇NO₂ |

| 1-(2-Azidoethyl)-3-methoxypyridin-2-one | C₈H₁₀N₄O₂ |

| 1-(5-Azidopentyl)-3-methoxypyridin-2-one | C₁₁H₁₆N₄O₂ |

| 4-Bromo-5-methoxypyridin-2(1H)-one | C₆H₆BrNO₂ |

| tert-Butyl 2-(4-bromo-5-methoxy-2-oxopyridin-1(2H)-yl)butanoate | C₁₅H₂₂BrNO₄ |

| 2-Chloro-6-methoxypyridine | C₆H₆ClNO |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | C₆H₇BClNO₃ |

| 3,5-Diiodo-4-methoxypyridin-2-one | C₆H₅I₂NO₂ |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd |

| Boron tribromide | BBr₃ |

| Aluminum trichloride | AlCl₃ |

| Methionine | C₅H₁₁NO₂S |

| Methanesulfonic acid | CH₄O₃S |

O-Benzyl Deprotection Protocols

The cleavage of the O-benzyl ether is a critical step in the synthesis of hydroxypyridinones, including derivatives that are precursors to or structurally related to this compound. The benzyl (B1604629) group is a widely used protecting group for hydroxyl functionalities due to its general stability under various reaction conditions and its susceptibility to removal under mild hydrogenolysis conditions. organic-chemistry.org The primary methods for the deprotection of O-benzyl pyridinone intermediates are catalytic hydrogenation and catalytic transfer hydrogenation.

Catalytic Hydrogenation

The most common and direct method for O-benzyl deprotection is catalytic hydrogenation. This reaction typically involves treating the O-benzyl protected precursor with hydrogen gas (H₂) in the presence of a palladium catalyst, most frequently palladium on activated carbon (Pd/C). organic-chemistry.orgclockss.org This process is highly efficient and results in the formation of the desired hydroxypyridinone and toluene as a byproduct. organic-chemistry.org

In the synthesis of 3-hydroxypyridin-2-thione based histone deacetylase inhibitors, a key step involved the deprotection of an O-benzyl moiety on a pyridin-2-one core. nih.gov The reaction was accomplished using catalytic hydrogenation to yield the corresponding 3-hydroxypyridin-2-one derivatives. nih.gov The choice of catalyst can be critical, and while palladium is preferred for its lower tendency to saturate aromatic rings compared to platinum or ruthenium, unwanted side reactions can still occur. organic-chemistry.orgchemrxiv.org Researchers have developed catalyst pre-treatment strategies to suppress the unwanted hydrogenation of aromatic groups, ensuring selective hydrogenolysis of the benzyl ether. chemrxiv.org In some cases, acidic additives are used to facilitate the debenzylation process, particularly when the substrate contains basic nitrogen atoms that can coordinate to the palladium catalyst and inhibit its activity. acs.orgnih.gov For instance, the use of acetic acid has been shown to facilitate the N-benzyl deprotection of related aminopyridine derivatives. nih.gov

Catalytic Transfer Hydrogenation

An alternative and often milder method for O-benzyl deprotection is catalytic transfer hydrogenation. This technique avoids the use of pressurized hydrogen gas, employing a hydrogen donor molecule in its place. organic-chemistry.org This approach is particularly advantageous for substrates containing other reducible functional groups that might not be stable under standard hydrogenation conditions. organic-chemistry.org

A general strategy for the synthesis of various 2-pyridone scaffolds involves the debenzylation of 2-benzyloxypyridines under transfer hydrogenation conditions. researchgate.net Common hydrogen donors for this transformation include formic acid, ammonium formate, and 1,4-cyclohexadiene, used in conjunction with a palladium catalyst. organic-chemistry.orgorganic-chemistry.orgrsc.org The use of formic acid with palladium on carbon provides a rapid and simple method for removing O-benzyl groups from various organic molecules, including carbohydrate derivatives. organic-chemistry.orgorganic-chemistry.org However, the efficiency and selectivity of the reaction can be influenced by the choice of hydrogen donor and the amount of catalyst used. organic-chemistry.org For example, while effective, using formic acid as the hydrogen donor may require a larger amount of palladium catalyst. organic-chemistry.org

The table below summarizes various O-benzyl deprotection protocols applied to pyridinone precursors and related structures found in the literature.

Table 1: Selected O-Benzyl Deprotection Protocols for Pyridinone Precursors

| Substrate Type | Catalyst | Hydrogen Source/Reagents | Solvent | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|---|

| 4-Chloro-2-benzyloxypyridine derivatives | Pd₂(dba)₃, DavePhos (for amination step) then debenzylation | Transfer Hydrogenation | Not specified | Not specified | Successful debenzylation to 4-amino-1H-pyridin-2-ones | researchgate.net |

| O-benzyl protected 3-hydroxypyridin-2-one derivative | Not specified | Catalytic Hydrogenation | Not specified | Not specified | Afforded 3-hydroxypyridin-2-one derivative | nih.gov |

| General O-benzyl ethers | Palladium on carbon | Formic acid | Not specified | Not specified | Fast and simple removal of O-benzyl groups | organic-chemistry.orgorganic-chemistry.org |

| N-benzyl protected amines | Pd/C and Niobium pentoxide on carbon (Nb₂O₅/C) | H₂ | Methanol | Room Temperature, 45 min | Quantitative yield of deprotected amine, catalyst is reusable | acs.org |

| O-benzyl ethers | Palladium on carbon | 1,4-cyclohexadiene | Not specified | Not specified | Selective deprotection in the presence of other reducible groups | organic-chemistry.org |

| 5-(N-Cbz)amino-pyridine derivative | 10% Pd-C | H₂ | Not specified | Not specified | Deprotection of Cbz group to yield aminopyridine | clockss.org |

Chemical Reactivity and Transformation Pathways of 3 Methoxypyridin 2 3h One

Electrophilic Substitution Reactions on the Pyridinone Ring

The 2-pyridone core is generally amenable to electrophilic aromatic substitution. thieme-connect.com The reactivity of the ring is influenced by the tautomeric equilibrium between the lactam, 3-methoxypyridin-2(1H)-one, and the lactim, 3-methoxy-2-hydroxypyridine. The electron-donating nature of the methoxy (B1213986) group, combined with the activating effect of the ring nitrogen (in the lactim form) or the amide oxygen (in the lactam form), directs electrophiles to specific positions on the ring.

Common electrophilic substitution reactions include nitration and halogenation. While direct nitration studies on 3-methoxypyridin-2(3H)-one are not extensively documented, analogous reactions on related systems provide significant insight. For instance, the nitration of both 2- and 3-methoxypyridine-N-oxides results in the formation of the corresponding 4-nitro derivatives as the sole products. researchgate.net This suggests that the 4-position of the 3-methoxypyridin-2-one ring is a likely site for electrophilic attack. The nitration of 3-bromo-5-methoxypyridine-N-oxide, however, yields the 6-nitro derivative, indicating that the substitution pattern can be influenced by the presence of other substituents. researchgate.net Similarly, the bromination of 3-hydroxypyridine (B118123) typically occurs at the 2-position.

These reactions are often carried out under controlled conditions to achieve regioselectivity. The choice of reagents and reaction conditions, such as the use of mixed acids (HNO₃/H₂SO₄) for nitration, is crucial for successful transformation.

Table 1: Regioselectivity in Electrophilic Substitution of Pyridine (B92270) Derivatives

| Substrate | Reaction | Position of Substitution | Reference |

|---|---|---|---|

| 2-Methoxypyridine-N-oxide | Nitration | 4 | researchgate.net |

| 3-Methoxypyridine-N-oxide | Nitration | 4 | researchgate.net |

| 3-Bromo-5-methoxypyridine-N-oxide | Nitration | 6 | researchgate.net |

| 3-Hydroxypyridine | Bromination | 2 |

Nucleophilic Addition and Substitution Reactions

This compound and its derivatives are susceptible to nucleophilic attack at several positions. The carbonyl carbon of the pyridinone ring can undergo nucleophilic addition, a characteristic reaction of carbonyl compounds. More significantly, the compound can participate in nucleophilic substitution reactions, either at the ring carbons or at the nitrogen atom.

A key reaction is the displacement of the methoxy group. In 3-methoxypyridine (B1141550), the methoxy group can be substituted by various amines in the presence of a NaH-LiI system, providing a direct route to 3-aminopyridines. researchgate.net Halogenated derivatives, such as 5-bromo-3-methoxypyridin-2(1H)-one, readily undergo nucleophilic substitution where the bromine atom is replaced by nucleophiles like amines. tandfonline.comcymitquimica.com For example, 2-bromo-4-methoxypyridine-3-carbonitrile reacts with thiols to substitute the bromine atom. clockss.org

The nitrogen atom of the pyridinone ring is also nucleophilic and can be alkylated. Studies have shown that 3-methoxypyridin-2-one can be N-alkylated with reagents like 5-azidopentyl methanesulfonate (B1217627) under basic conditions, demonstrating a crucial pathway for functionalization. wpmucdn.comnih.gov This reaction proceeds via nucleophilic attack from the nitrogen atom on the electrophilic carbon of the alkylating agent.

Oxidation and Reduction Transformations of the Heterocycle

The this compound scaffold can undergo various oxidation and reduction transformations, affecting either the heterocyclic ring itself or its substituents. clockss.orgrsc.org These reactions are fundamental for modifying the electronic properties and functionality of the molecule.

A notable reduction reaction is the conversion of halogenated pyridinones to their parent compound. For example, 5-bromo-3-methoxypyridin-2(1H)-one can be reduced to 3-methoxypyridin-2(1H)-one. tandfonline.com Substituents on the ring can also be reduced, such as the catalytic hydrogenation of a nitro group to an amine on a related pyridine derivative.

Conversely, oxidation reactions can introduce new functional groups. The oxidation of 5-bromo-3-methoxypyridin-2(1H)-one can yield 3-methoxypyridine-2-carboxylic acid. tandfonline.com Furthermore, substituents can be oxidized; for instance, a bromomethyl group on a 3-methoxypyridine ring can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent, from common reagents like chromium(VI) compounds to milder ones like sodium hypochlorite, determines the outcome of the reaction. wpmucdn.com

Table 2: Examples of Oxidation and Reduction Reactions

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| 5-Bromo-3-methoxypyridin-2(1H)-one | Reduction | 3-Methoxypyridin-2(1H)-one | tandfonline.com |

| 5-Bromo-3-methoxypyridin-2(1H)-one | Oxidation | 3-Methoxypyridine-2-carboxylic acid | tandfonline.com |

| 3-Nitro-6-methylpyridin-2-amine | Reduction (of nitro group) | 3-Amino-6-methylpyridin-2-amine | |

| 2-(Bromomethyl)-3-methoxypyridine | Oxidation (of methyl group) | 3-Methoxy-2-pyridinecarboxaldehyde |

Cycloaddition Reactions with Diverse Unsaturated Substrates

The 2-pyridone ring system can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful method for constructing polycyclic systems. thieme-connect.comresearchgate.netwikipedia.orgorganic-chemistry.org The reaction involves the 4 π-electrons of the diene (the pyridone) and the 2 π-electrons of a dienophile (an alkene or alkyne). chim.it

A significant finding is the successful Diels-Alder reaction of 3-nitro-2(1H)-pyridones with 2,3-dimethyl-1,3-butadiene. nih.gov This was noted as the first report of such reactions for 3-substituted 2(1H)-pyridones, which lead to the formation of isoquinolone structures. nih.gov This demonstrates the potential of the this compound ring to participate as the diene component. The regioselectivity of these cycloadditions is influenced by the electronic nature of the substituents on both the diene and the dienophile. chim.it

Other heterocyclic systems, like 5-alkoxyoxazoles, also undergo hetero-Diels-Alder reactions to produce substituted 3-hydroxypyridines, highlighting the utility of such cycloadditions in pyridine synthesis. researchgate.net Similarly, 1,3-dipolar cycloadditions involving derivatives of 3-methoxypyridin-2-one have been used to create complex heterocyclic frameworks, such as the reaction of an azido-functionalized derivative in a Huisgen cycloaddition. wpmucdn.comnih.gov

Radical Reactions and Associated Mechanistic Insights

The pyridine ring, particularly when activated, is reactive towards radical species. thieme-connect.com The Minisci reaction, a nucleophilic radical substitution, is a classic method for the C-H alkylation of electron-deficient N-heterocycles like pyridine. wikipedia.orgchim.itprinceton.edu This reaction typically involves the generation of an alkyl radical, which then attacks the protonated heterocycle. wikipedia.org The reaction proceeds through initiation, propagation, and termination steps. cymitquimica.com

While direct Minisci reactions on 3-methoxypyridin-2-one are not widely reported, the principles are applicable. Activation of the pyridine ring, for instance as an N-methoxypyridinium salt, significantly enhances its reactivity towards radicals. rsc.orgnih.gov

Furthermore, studies on the pyrolysis of the closely related 3-methoxypyridine have shown that it serves as an efficient gas-phase generator of the pyrrolyl radical (c-C₄H₄N). acs.orgnih.govresearchgate.net This transformation underscores the potential for radical generation from this structural motif under thermal conditions. acs.orgnih.gov

Metal-Catalyzed Transformations and Rearrangements

Transition metal catalysis offers a vast toolbox for the functionalization of pyridine rings, including 3-methoxypyridin-2-one. beilstein-journals.org Cross-coupling reactions such as Suzuki, Heck, and Sonogashira are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. eie.grethernet.edu.etuni-muenchen.de

A key strategy involves using a halogenated pyridinone as a coupling partner. For example, 5-bromo-2-methoxypyridin-3-amine (B1520566) undergoes palladium-catalyzed Suzuki coupling with boronic acids. The resulting biaryl compound can then be demethylated to yield the corresponding 3-amino-5-aryl-pyridin-2(1H)-one, demonstrating a powerful sequence for building molecular complexity.

Another important metal-catalyzed reaction is the copper(I)-catalyzed Huisgen cycloaddition (a "click" reaction). An azido-functionalized derivative of 3-methoxypyridin-2-one can be coupled with terminal alkynes to form triazole-linked products, a transformation valuable in medicinal chemistry and materials science. wpmucdn.comnih.gov Rearrangements, such as the Curtius rearrangement of dienyl carboxylic acids followed by electrocyclization, can also be employed to synthesize substituted 2-pyridone scaffolds. researchgate.net

Spectroscopic Characterization and Advanced Analytical Methodologies for 3 Methoxypyridin 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, probing the magnetic properties of atomic nuclei to map out the carbon-hydrogen framework of a molecule. For 3-Methoxypyridin-2(3H)-one, both one-dimensional and two-dimensional NMR experiments, in conjunction with theoretical calculations, provide a complete picture of its structure.

The structure of this compound features an amide proton (N-H), three vinylic protons on the pyridone ring (H4, H5, and H6), and a methoxy (B1213986) group. The ¹H NMR spectrum is expected to show a downfield signal for the N-H proton, whose exact chemical shift is sensitive to solvent and concentration. The vinylic protons would appear in the olefinic region, with their multiplicity revealing their coupling relationships. The methoxy group protons would present as a sharp singlet, typically around 3.5-4.0 ppm.

The ¹³C NMR spectrum complements the proton data. Key signals include the carbonyl carbon (C2) at a significantly downfield shift (typically >150 ppm), the methoxy-substituted carbon (C3), and the other sp² hybridized ring carbons (C4, C5, C6). The methoxy carbon itself would appear in the 55-60 ppm range.

For the closely related analog, 1-Methyl-3-methoxypyridin-2-one , the reported NMR data in CDCl₃ are as follows:

science| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H | Ring H | 6.66 | m | nih.gov |

| Ring H | 6.35 | d, J = 7.4 | ||

| Ring H | 5.83 | t, J = 7.1 | ||

| OCH₃ | 3.28 | s | ||

| ¹³C | Ring C=O, C-O | 158.0, 149.6 | - | |

| Ring CH | 128.8, 111.9, 104.3 | - | ||

| OCH₃ | 55.44 | - |

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between them, which is essential for unambiguous assignment.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting H4 with H5, and H5 with H6, confirming their sequence on the pyridone ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. chemicalbook.com An HSQC spectrum would show a cross-peak for each C-H bond, for instance, linking the ¹H signal of H4 to the ¹³C signal of C4, H5 to C5, H6 to C6, and the methoxy protons to the methoxy carbon. This allows for the direct assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. chemicalbook.com HMBC is particularly crucial for assigning quaternary (non-protonated) carbons. Expected correlations for this compound would include:

The methoxy protons showing a cross-peak to the C3 carbon.

Proton H4 showing correlations to the carbonyl carbon C2 and to C6.

Proton H6 showing a correlation to C2. These correlations would definitively place the methoxy group at C3 and confirm the position of the carbonyl group at C2.

The GIAO method is a computational approach used to calculate theoretical NMR chemical shifts. cmst.eucmst.eu This method has proven to be highly effective in predicting the NMR spectra of complex organic molecules and can be instrumental in distinguishing between isomers or tautomers. cmst.euresearchgate.netthescipub.com

For molecules like 3-hydroxypyridine (B118123), which can exist in tautomeric equilibrium with 3-pyridone, GIAO calculations are pivotal. By computing the theoretical ¹H and ¹³C NMR chemical shifts for each possible tautomer and comparing them with experimental data, the dominant form in a given solvent can be identified. cmst.eu A strong linear correlation between the calculated and experimental shifts for a specific structure confirms its presence. cmst.eu

In the case of this compound, GIAO calculations performed at a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-311++G(d,p)) would provide predicted chemical shifts for the pyridone structure. cmst.eusci-hub.se Comparing these theoretical values with experimental data would serve as a powerful validation of the structural assignment made from 1D and 2D NMR experiments.

Infrared (IR) and Raman Spectroscopy

To achieve a precise assignment of the numerous vibrational bands in an IR or Raman spectrum, a computational vibrational analysis is often performed. canterbury.ac.nz Using methods like DFT, the vibrational frequencies and their corresponding normal modes can be calculated for the optimized molecular structure.

A Potential Energy Distribution (PED) analysis is then used to characterize each calculated vibrational mode in detail. researchgate.netmdpi.com PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal mode. This allows for an unambiguous assignment, for example, identifying a band not just as a "C=O stretch" but specifying that it is, for instance, 80% C=O stretching mixed with 15% C-C stretching and 5% C-C-N bending. This level of detail is particularly important for conjugated systems like 2-pyridones, where significant vibrational coupling between C=O and C=C stretching modes is known to occur. rsc.org

For this compound, a PED analysis would be essential to accurately assign the complex vibrations in the fingerprint region (below 1500 cm⁻¹), including the various ring deformations and vibrations involving the methoxy group.

The experimental FT-IR spectrum provides direct information about the functional groups present. The NIST Chemistry WebBook contains a gas-phase FT-IR spectrum for 3-Methoxy-2(1H)-pyridone, confirming its key vibrational features. nist.govnist.gov

A hallmark of the 2-pyridone ring system is the presence of a strong absorption band for the C=O (amide I) stretching vibration, typically found in the 1650-1700 cm⁻¹ region. rsc.org Other important bands include the N-H stretch (a broad band around 3400 cm⁻¹ in the gas phase), C-H stretches (both aromatic/vinylic and aliphatic), C=C stretching vibrations, and C-O stretching from the methoxy group.

Selected Experimental FT-IR Bands for Gas-Phase 3-Methoxy-2(1H)-pyridone:

analytics| Frequency (cm⁻¹) | Intensity | Probable Assignment | Reference |

|---|---|---|---|

| 3436 | Medium | N-H Stretch | nist.gov |

| 1685 | Very Strong | C=O Stretch (Amide I) | |

| 1617 | Strong | C=C Stretch | |

| 1278 | Strong | C-O Stretch (Aryl Ether) | |

| 1051 | Strong | C-O Stretch (Aryl Ether) |

FT-Raman spectroscopy provides complementary information to FT-IR. According to the mutual exclusion principle for centrosymmetric molecules, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. While an experimental Raman spectrum for this compound is not readily published, one would expect the symmetric vibrations, such as the C=C ring stretching modes, to be particularly strong. chemicalbook.com The C=O stretch would also be visible, though its intensity relative to the C=C bands can vary. The FT-Raman spectrum would be especially useful for observing low-frequency skeletal modes that are often weak or inaccessible in FT-IR. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. sci-hub.se This absorption is dependent on the electronic structure of the molecule, making it a valuable tool for characterizing compounds containing chromophores. sci-hub.sebachem.com

Electronic Absorption Spectrum Analysis and Chromophore Characterization

The electronic absorption spectrum of this compound is dictated by its primary chromophore, the conjugated pyridin-2(3H)-one ring system. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths in the UV or visible region. bachem.com The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules like this compound, these transitions are typically of the π → π* (pi to pi star) or n → π* (non-bonding to pi star) type.

The pyridinone ring contains conjugated double bonds (a system of connected p-orbitals), which lowers the energy required for electronic transitions, bringing the absorption bands into the accessible UV-Vis range (200-800 nm). bachem.comresearchgate.net The presence of the methoxy group (-OCH₃) and the carbonyl group (C=O) as substituents on the ring can influence the exact position and intensity of the absorption maxima (λ_max). The methoxy group, an auxochrome, can cause a shift in the absorption wavelength. The electronic spectrum of related pyridinone structures typically exhibits strong absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net For example, studies on similar heterocyclic systems show distinct absorption peaks that can be used for quantitative analysis based on the Beer-Lambert law. sci-hub.se

| Transition Type | Chromophore | Typical Wavelength Region | Description |

|---|---|---|---|

| π → π | Conjugated Pyridinone Ring | 200-400 nm | High-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | Carbonyl Group (C=O) | >300 nm | Lower-intensity absorption from the promotion of a non-bonding electron (from oxygen) to a π antibonding orbital. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is widely used for molecular weight determination, formula confirmation, and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. researchgate.net For this compound, the molecular formula is C₆H₇NO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. In practice, HRMS analysis of related methoxypyridine derivatives confirms their calculated formulas by matching the experimental m/z value to the theoretical value with minimal error, often measured in parts per million (ppm). mdpi.comnih.govnih.gov

| Compound | Molecular Formula | Ion Type | Calculated Exact Mass (Da) | Observed Mass (Da) in Similar Compounds |

|---|---|---|---|---|

| This compound | C₆H₇NO₂ | [M+H]⁺ | 126.0550 | N/A (Theoretical) |

| 3-(4-Methoxypyridin-2-yl)quinazoline-2,4(1H,3H)-dione | C₁₄H₁₁N₃O₃ | [M+H]⁺ | 270.0873 | 270.0877 mdpi.com |

| 3-methoxy-1-(5-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl) pentyl)pyridin-2-one | C₂₀H₂₄N₄O₂ | [M+H]⁺ | 367.1816 | 367.1821 nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase for mass analysis. nih.gov It is particularly suitable for polar and large molecules that are thermally unstable. libretexts.org In ESI-MS, the sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the droplets shrink, and the charge density on their surface increases until ions are ejected into the gas phase. nih.gov

For a compound like this compound, ESI typically produces a protonated molecular ion, [M+H]⁺, in positive ion mode. This is because the pyridine (B92270) nitrogen can be readily protonated. The resulting spectrum is often simple, with a dominant peak corresponding to the intact molecule plus a proton, allowing for straightforward molecular weight determination. rsc.orgresearchgate.net This technique is frequently used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In GC, volatile and thermally stable compounds are separated as they pass through a capillary column, with different compounds eluting at different retention times based on their boiling points and interactions with the column's stationary phase. etamu.edujfda-online.com The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected.

GC-MS is an effective method for assessing the purity of this compound, provided it is sufficiently volatile and stable for GC analysis. Impurities would appear as separate peaks in the gas chromatogram with distinct retention times. rsc.org The mass spectrum of each peak provides a fragmentation pattern, or "fingerprint," that can be used to identify the compound and any co-eluting impurities by comparing them to spectral libraries. jfda-online.com The technique is also used for the quantitative analysis of related compounds, such as methoxypyrazines in wine, where it can achieve very low detection limits. nih.govresearchgate.netresearchgate.net

| Peak No. | Retention Time (min) | Major m/z Fragments | Tentative Identification | Purity Contribution (%) |

|---|---|---|---|---|

| 1 | 5.8 | - | Solvent | - |

| 2 | 12.5 | 125, 96, 68 | This compound | >99 |

| 3 | 14.1 | 111, 82 | Impurity A | <0.5 |

MALDI Imaging Mass Spectrometry (MALDI-IMS) for Spatial Distribution Studies

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, but it is typically used for solid samples. In MALDI Imaging Mass Spectrometry (MALDI-IMS), a laser is fired at discrete spots across a sample surface, such as a biological tissue slice that has been coated with an energy-absorbing matrix. The matrix absorbs the laser energy and transfers it to the analyte molecules, causing them to desorb and ionize without significant fragmentation.

By collecting a mass spectrum at each x, y position, MALDI-IMS can generate ion-density maps that show the spatial distribution of specific molecules within the sample. pdbj.org While no specific studies on this compound using MALDI-IMS are available, the technique is a powerful tool for studying the distribution of small molecule drugs and metabolites in tissues. It could potentially be applied to visualize where this compound or its metabolites accumulate in a biological system, providing valuable pharmacokinetic information without the need for labeling.

X-ray Crystallography for Absolute Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation in the solid state by analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam. nih.gov The process involves growing a high-quality single crystal of the compound, which is often the most challenging step. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data—the angles and intensities of the scattered X-rays—are used to calculate an electron density map, from which the positions of the individual atoms can be deduced. nih.govarizona.edu

While direct crystallographic data for this compound is not prominently available in the reviewed literature, analysis of structurally related compounds containing methoxypyridine moieties demonstrates the power of this technique. For instance, crystal structures have been solved for complex molecules incorporating (methoxypyridin-yl)methylene groups. researchgate.netresearchgate.netscispace.com These studies provide detailed information on bond lengths, bond angles, and crystal packing, which are crucial for understanding intermolecular interactions.

Should a single crystal of this compound be analyzed, the resulting data would be presented in a standardized format, as shown in the table below, which is based on data reported for related structures. scispace.comarabjchem.org

Table 1: Representative Crystallographic Data Parameters

| Parameter | Description | Example Data (for a related compound) |

|---|---|---|

| Formula | The chemical formula of the crystallized compound. | C₃₇H₅₆NO₄.₅ |

| Crystal System | One of the seven crystal systems describing the lattice symmetry. | Tetragonal |

| Space Group | The group describing the symmetry of the crystal. | P4₁2₁2/c (no. 92) |

| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. | a = 10.4368(10) Å, c = 61.5166(11) Å |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). | 6700.80(18) ų |

| Z | The number of formula units per unit cell. | 8 |

| Temperature (T) | The temperature at which the data was collected. | 100 K |

| Radiation | The wavelength (λ) of the X-rays used. | Cu Kα (1.54178 Å) |

| R-factor (Rgt(F)) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.0557 |

This table is illustrative, based on published data for a complex derivative containing a methoxypyridine group, to show the type of information obtained from an X-ray crystallography experiment. scispace.com

Advanced Analytical Applications and Derivatization for Enhanced Detection

For quantitative analysis, particularly at low concentrations or in complex biological samples, direct detection of this compound can be challenging. Advanced analytical strategies, especially those involving chemical derivatization, are employed to overcome these limitations.

Chemical Derivatization for Improved HPLC-UV/FLD/MS Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but the detectability of an analyte is highly dependent on its physicochemical properties. academicjournals.org this compound lacks a strong native chromophore or fluorophore, making its detection by UV or fluorescence (FLD) detectors at trace levels difficult. shimadzu.commyfoodresearch.com Chemical derivatization addresses this by covalently attaching a tag to the analyte molecule, thereby enhancing its detectability. thermofisher.com

For HPLC-UV Detection: Derivatization aims to introduce a molecule with a high molar absorptivity (a strong chromophore). Reagents like phenylisothiocyanate (PITC) or 2,4-dinitrofluorobenzene (DNFB) react with amine groups to form products that absorb strongly in the UV region, significantly lowering detection limits. thermofisher.com

For HPLC-FLD Detection: To enhance sensitivity with a fluorescence detector, a fluorophore is attached. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) are effective for both primary and secondary amines, reacting to form highly fluorescent derivatives. shimadzu.comthermofisher.com Another common fluorogenic reagent is 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with secondary amines to produce fluorescent adducts. mdpi.com This approach offers high sensitivity and selectivity because few endogenous molecules naturally fluoresce. myfoodresearch.com

For HPLC-MS Detection: In mass spectrometry, derivatization can improve ionization efficiency, a critical factor for sensitivity. nih.govnih.gov For a molecule like this compound, derivatization can introduce a permanently charged moiety or a group that is more readily ionized by techniques like electrospray ionization (ESI). nih.govresearchgate.net This not only boosts the signal intensity but can also shift the analyte's mass-to-charge ratio (m/z) to a region of the spectrum with less background interference. nih.gov For instance, a novel reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), was developed to create positively-charged derivatives of carboxylic acids, leading to a 25–500-fold increase in detection response in ESI-MS/MS. researchgate.net A similar strategy could be adapted for the pyridinone.

Table 2: Common Derivatization Reagents for Enhanced HPLC Detection

| Reagent | Target Functional Group | Detection Method | Principle of Enhancement |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | HPLC-FLD, HPLC-UV | Attaches a highly fluorescent fluorenylmethoxycarbonyl group. shimadzu.comthermofisher.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary and Secondary Amines, Thiols | HPLC-FLD | Forms a fluorescent adduct upon reaction. mdpi.com |

| Phenylisothiocyanate (PITC) | Primary and Secondary Amines | HPLC-UV | Introduces a phenylthiourea (B91264) chromophore with strong UV absorbance. thermofisher.com |

| Tris(2,6-dimethoxyphenyl)carbenium ion | Primary Amines | HPLC-MS | Adds a permanently charged aromatic residue, improving ionization efficiency. nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acids (by extension, could be adapted for other groups) | LC-MS/MS | Enhances sensitivity and chromatographic retention for polar molecules. nih.govgoogle.com |

On-tissue Chemical Derivatization for Imaging Mass Spectrometry Applications

Imaging Mass Spectrometry (MSI) is a powerful technology that visualizes the spatial distribution of molecules directly within tissue sections, providing a molecular map overlaid on histology. nih.govwikipedia.orgradiologykey.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are at the forefront, but many small molecules, potentially including this compound, are difficult to detect due to low abundance, poor ionization, or interference from the tissue or matrix background. nih.govshimadzu.com

On-tissue chemical derivatization (OTCD) is an innovative solution to this problem. nih.gov In this approach, a derivatizing reagent is applied uniformly across the surface of a tissue slice. The reagent reacts in situ with the target analyte to form a product with superior ionization properties. nih.gov This chemical tagging can significantly increase the mass of the analyte, moving its signal out of the low-mass region where matrix signals often interfere, and can introduce a pre-charged group to dramatically boost signal intensity. nih.gov

The successful application of OTCD for the small organic molecule 3-methoxysalicylamine (3-MoSA) provides a proof-of-concept. nih.gov Derivatization of 3-MoSA on tissue with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) resulted in a derivative that was detected with much greater sensitivity by MALDI-MSI, allowing its spatial distribution in different organs to be mapped. nih.gov For amine-containing compounds, reagents such as pyrylium (B1242799) salts have also been used effectively in OTCD workflows to improve detection in brain tissue. researchgate.net Given its structure, an OTCD method for this compound could theoretically be developed using reagents that target secondary amides or amines, enabling its visualization in a variety of tissue types.

Table 3: General Workflow for On-Tissue Chemical Derivatization MSI

| Step | Description | Key Considerations |

|---|---|---|

| 1. Tissue Sectioning | A thin section (typically 10-20 µm) of a frozen tissue sample is cut using a cryostat and thaw-mounted onto a conductive slide. | Maintaining tissue morphology and preventing analyte degradation or delocalization is critical. |

| 2. Reagent Application | The derivatization reagent, dissolved in an appropriate solvent, is sprayed uniformly over the tissue section using an automated sprayer. | The solvent system must facilitate the reaction without causing significant analyte delocalization. Reagent concentration and spray parameters must be optimized. nih.govmdpi.com |

| 3. On-Tissue Reaction | The slide is incubated under controlled temperature and humidity to allow the chemical reaction between the reagent and the target analyte to proceed. | Reaction time and conditions must be optimized for maximum product yield without damaging the tissue. |

| 4. Matrix Application | A MALDI matrix solution is sprayed on top of the derivatized tissue section. | The chosen matrix must be compatible with the derivatized analyte and the laser wavelength of the mass spectrometer. |

| 5. MALDI-MSI Analysis | The slide is introduced into the mass spectrometer, and a laser rasters across the tissue, collecting a mass spectrum at each pixel. | High spatial resolution and mass accuracy are desired. The signal of the derivatized analyte is monitored. shimadzu.com |

| 6. Data Visualization | Software is used to generate an ion intensity map, showing the spatial distribution of the derivatized analyte across the tissue section. | The resulting molecular image is often correlated with a stained image (e.g., H&E) of the same or an adjacent tissue section. radiologykey.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methoxysalicylamine (3-MoSA) |

| 1,1'-thiocarbonyldiimidazole (TCDI) |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| Phenylisothiocyanate (PITC) |

| (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp) |

| 2,4-dinitrofluorobenzene (DNFB) |

| o-phthalaldehyde (OPA) |

| 3-Nitrophenylhydrazine (3-NPH) |

Computational and Theoretical Investigations of 3 Methoxypyridin 2 3h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and properties of molecules. tu-braunschweig.de This method, rooted in quantum mechanics, allows for the calculation of various molecular attributes with a favorable balance between accuracy and computational cost. For 3-Methoxypyridin-2(3H)-one and related structures, DFT calculations have provided deep insights into its geometry, spectroscopic characteristics, and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), which define the mathematical functions used to describe the electron orbitals. arabjchem.org

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as geometry optimization. nubakery.org This process computationally explores various conformations to find the one with the lowest energy, which corresponds to the most likely structure of the molecule. nubakery.org For compounds analogous to this compound, DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, have been used to predict bond lengths, bond angles, and dihedral angles. arabjchem.orgnih.gov These theoretical predictions are often in good agreement with experimental data obtained from techniques like X-ray crystallography, providing a validation of the computational model. researchgate.net The process involves starting with an initial guess of the geometry and iteratively adjusting the atomic positions to minimize the total energy of the system. nubakery.org

DFT can also be used to predict the vibrational frequencies of a molecule. wisc.edufaccts.de These calculated frequencies correspond to the various ways a molecule can vibrate, such as the stretching and bending of its bonds. faccts.de The results of these calculations are often correlated with experimental infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational spectrum with the experimental one, researchers can assign specific peaks in the spectra to particular vibrational modes of the molecule. This correlation helps in confirming the molecular structure and understanding the nature of the chemical bonds within the molecule. For similar compounds, a good agreement between the theoretical and experimental spectra has been observed, indicating the reliability of the DFT methods used. nih.govresearchgate.net

The electronic properties of a molecule are key to understanding its reactivity and behavior. DFT calculations provide valuable information about these properties, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, while a large gap indicates greater stability and lower chemical reactivity. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) is another important property derived from DFT calculations. rsc.orgwuxiapptec.com The MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. wuxiapptec.com These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding. scholarsresearchlibrary.com For instance, regions of negative potential (often colored red) indicate areas that are likely to be attacked by electrophiles, while regions of positive potential (often colored blue) are susceptible to nucleophilic attack. nih.govwuxiapptec.com

Table 1: Calculated Electronic Properties of a Representative Pyridinone Derivative

| Property | Value |

| HOMO Energy | -6.239 eV |

| LUMO Energy | -0.606 eV |

| HOMO-LUMO Gap | 5.633 eV |

| Chemical Hardness (η) | 2.817 eV |

| Chemical Softness (S) | 0.178 eV⁻¹ |

Note: Data is illustrative and based on calculations for a similar heterocyclic compound. scholarsresearchlibrary.com

To gain a more quantitative understanding of molecular reactivity, DFT calculations are used to determine various reactivity indices. The Fukui function is a key descriptor that identifies the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. nih.govnih.gov It essentially measures the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov Maxima in the Fukui function indicate the regions most susceptible to a particular type of reaction. nih.gov

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools used to visualize and analyze chemical bonding. jussieu.fraps.org ELF provides a measure of the likelihood of finding an electron pair in a given region of space, allowing for the clear identification of covalent bonds, lone pairs, and atomic cores. jussieu.frresearchgate.net Similarly, LOL offers another perspective on electron localization, helping to distinguish between different types of chemical bonds. researchgate.net

Nonlinear optical (NLO) materials are of great interest for their potential applications in technologies like optical switching and data storage. mdpi.comteknoscienze.com DFT calculations can be employed to predict the NLO properties of molecules, such as the first and second hyperpolarizabilities (β and γ). mdpi.comaps.org These calculations help in identifying molecules with potentially large NLO responses, guiding the synthesis of new materials with desired optical properties. rsc.org For related heterocyclic compounds, DFT studies have been used to investigate their NLO potential by calculating these hyperpolarizability values. nih.govresearchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. itu.edu.tr In the context of drug discovery, molecular docking is extensively used to study the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. dntb.gov.uamdpi.com These studies provide insights into the binding mode and affinity of the ligand for the receptor's active site. nih.gov

By simulating the interaction between the ligand and the receptor, molecular docking can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. arabjchem.org The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. arabjchem.org For compounds with structures related to this compound, molecular docking has been used to predict their potential as inhibitors of various enzymes by simulating their binding to the active sites of these proteins. dntb.gov.uamdpi.com

Table 2: Illustrative Molecular Docking Results for a Pyridinone Derivative with a Target Protein

| Parameter | Value |

| Binding Energy | -7.012 kcal/mol |

| Interacting Residues | Y282, V219, K232, A350, D351 |

| Types of Interactions | Hydrogen bonding, Hydrophobic interactions |

Note: Data is for a representative compound and target protein and serves as an example of typical docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach that aims to correlate the structural or physicochemical properties of compounds with their biological activities. spu.edu.sylongdom.orgwikipedia.orgnih.gov These models are expressed as mathematical equations that can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery and reducing the need for extensive synthesis and testing. spu.edu.syresearchgate.net The fundamental principle is that the biological activity of a chemical is a function of its molecular structure and properties.

While specific QSAR studies focusing exclusively on this compound are not prevalent in the reviewed literature, extensive QSAR analyses have been performed on various classes of pyridinone derivatives for a range of therapeutic targets. worldscientific.comwisdomlib.orgbenthamdirect.com These studies provide a framework for how QSAR could be applied to this compound and its analogs. For instance, QSAR models have been developed for pyridinone derivatives as HIV-1 integrase inhibitors, antimalarial agents, and anti-rheumatoid agents. worldscientific.comresearchgate.netmdpi.com

The process involves calculating a set of molecular descriptors, which are numerical representations of the chemical's properties. These can be categorized as electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area, Verloop parameters), hydrophobic (e.g., LogP), and topological, among others. spu.edu.symdpi.com Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical model that links a selection of these descriptors to the observed biological activity (e.g., IC50, Ki). worldscientific.commdpi.com

For pyridinone and related heterocyclic structures, QSAR studies have identified several key descriptors that often correlate with biological activity. mdpi.comresearchgate.net These findings suggest that a combination of electronic, steric, and lipophilic properties governs the interaction of these scaffolds with their biological targets. A robust QSAR model for a series of this compound derivatives would enable the prediction of their activity and guide the rational design of more potent compounds. nih.gov The quality and predictive power of a QSAR model are typically assessed through rigorous statistical validation, including cross-validation techniques like the leave-one-out (LOO) method, which ensures the model's robustness and generalizability. mdpi.com

Table 1: Common Molecular Descriptors in QSAR Studies of Pyridinone Derivatives

| Descriptor Type | Examples | Potential Influence |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Governs electrostatic interactions, reaction propensity, and hydrogen bonding capacity. |

| Hydrophobic | Partition Coefficient (Log P), Hydrophobic Substituent Constant (π) | Influences membrane permeability, solubility, and hydrophobic interactions with the target. |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight (MW), Verloop Steric Parameters, Connectivity Indices | Relates to the size and shape of the molecule, affecting its fit within a binding site. |

Theoretical pKa and Acidity Calculations

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's behavior in biological systems, including its solubility, membrane permeability, and receptor binding affinity. libretexts.org Theoretical methods provide a powerful means to predict pKa values, offering insights that complement experimental measurements. kyushu-u.ac.jp The calculation of pKa is fundamentally a determination of the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. nih.gov